molecular formula C16H20N4O2S B2935468 N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-3-piperidin-1-ylpropanamide CAS No. 443348-05-8

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-3-piperidin-1-ylpropanamide

Cat. No. B2935468
CAS RN: 443348-05-8
M. Wt: 332.42
InChI Key: QZYKDEWJBZKWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-3-piperidin-1-ylpropanamide, also known as compound 1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known for its ability to inhibit a specific kinase enzyme that is involved in various cellular signaling pathways.

Scientific Research Applications

Versatile Synthesis and Antimalarial Applications

A versatile synthesis approach for creating compounds related to "N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-3-piperidin-1-ylpropanamide" has been developed, facilitating the creation of antimalarial alkaloid analogues. This synthesis process, involving Eschenmoser sulfide contraction followed by chemoselective catalytic hydrogenation, provides access to N-alkyl analogues and variations in the piperidine ring, demonstrating a flexible route to explore potential antimalarial applications (J. Michael, C. B. Koning, & Daniel P Pienaar, 2006).

Antibacterial and Antifungal Activity

Novel analogues synthesized via Knoevenagel condensation have shown significant biological activity against various standard bacterial and fungal strains. This research underscores the potential of these compounds in developing new antibacterial and antifungal agents (Ravinder Nath ANISETTI & M. S. Reddy, 2012).

Antimicrobial Agents Development

The synthesis of novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones, incorporating various substituted piperazines and piperidines with a 1,3,5-triazine moiety, has been explored for antimicrobial purposes. These compounds were tested against a range of bacterial and fungal strains, indicating some possess noteworthy antimicrobial activity, presenting them as potential leads for drug discovery (Rahul V. Patel, Amit B. Patel, P. Kumari, & K. Chikhalia, 2012).

Antihypertensive Potential

Research on piperidine derivatives with a quinazoline ring system has identified compounds with strong hypotensive effects in hypertensive rat models, suggesting potential applications in developing antihypertensive agents (H Takai, H Obase, M Teranishi, A Karasawa, K Kubo, K Shuto, Y Kasuya, & K Shigenobu, 1986).

Alzheimer’s Disease Drug Candidates

A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds underwent enzyme inhibition activity screening against acetylcholinesterase, indicating their potential as Alzheimer’s disease treatments (A. Rehman, K. Nafeesa, M. Abbasi, S. Siddiqui, S. Rasool, S. A. Shah, & M. Ashraf, 2018).

properties

IUPAC Name

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-3-piperidin-1-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c21-14(8-11-19-9-4-1-5-10-19)18-20-15(22)12-6-2-3-7-13(12)17-16(20)23/h2-3,6-7H,1,4-5,8-11H2,(H,17,23)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYKDEWJBZKWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(=O)NN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-3-piperidin-1-ylpropanamide

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